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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the interactions between isomalt, a versatile
sugar alcohol excipient, and a range of common active pharmaceutical ingredients (APIs).
Through a review of experimental data, this document aims to be an objective resource for
formulation scientists in the development of robust and effective solid dosage forms.

Executive Summary

Isomalt is an equimolar mixture of two disaccharide alcohols: 6-O-a-D-glucopyranosyl-D-
sorbitol (GPS) and 1-O-a-D-glucopyranosyl-D-mannitol (GPM). Its low hygroscopicity, good
compactability, and pleasant taste make it a suitable excipient for various oral dosage forms,
including chewable tablets, lozenges, and orally disintegrating tablets.[1][2] This guide explores
the physicochemical compatibility, tablet performance, and stability of isomalt in formulations
with various APIs, drawing comparisons with other commonly used excipients.

Physicochemical Compatibility of Isomalt with
Common APIs

The compatibility of an excipient with an API is crucial for the stability and efficacy of the final
drug product. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and
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spectroscopic methods such as Fourier-Transform Infrared Spectroscopy (FTIR) are
instrumental in detecting potential interactions.

Data Summary: Physicochemical Interaction Analysis
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Comparative Performance of Isomalt in Solid
Dosage Forms

The performance of a tablet formulation is assessed by several key parameters, including its
mechanical strength, disintegration time, and drug release profile. This section compares the
performance of isomalt-based tablets with those formulated with other common excipients.

Data Summary: Tablet Performance Metrics
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Isomalt

Comparative Comparative
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Stability of Isomalt Formulations

The stability of a drug product is a critical quality attribute. The low hygroscopicity of isomalt

contributes to the stability of moisture-sensitive drugs.

Data Summary: Stability Studies

API

Storage Conditions

Stability
Assessment

Key Findings

Enalapril Maleate

Not specified in

abstract

Disintegration time

and tensile strength

Changes in
disintegration time
and tensile strength
were observed as a
function of storing
time, condition, and

excipient.

Hydrochlorothiazide

85% RH for 6 months

Tensile strength

Moulded tablets
maintained a tensile
strength above 0.80
MPa.

Paracetamol

Half a year at different

humidities

Physical
characteristics of

tablets

Tablets were relatively
stable due to the low
hygroscopicity of
isomalt.

Indomethacin

8 weeks at 25°C and
45°C under 70% RH

Dissolution profile

Isomalt solid
dispersion samples
showed better
physical stability in
various levels of
humidity compared
with PVP K30

dispersion samples.

Experimental Protocols
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Detailed methodologies are essential for the replication and verification of experimental
findings.

Physicochemical Compatibility Analysis

 Differential Scanning Calorimetry (DSC): Samples of the API, isomalt, and their physical
mixtures (typically in a 1:1 ratio) are accurately weighed into aluminum pans. The pans are
then heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C
to 300°C) under a nitrogen purge. The heat flow is measured as a function of temperature.
The appearance of new peaks, or the shifting or disappearance of existing peaks
corresponding to the melting points of the individual components, can indicate an interaction.

o Fourier-Transform Infrared Spectroscopy (FTIR): Samples are prepared by mixing the API
and isomalt with potassium bromide (KBr) and compressing the mixture into a pellet. The
FTIR spectra are then recorded over a specific wavenumber range (e.g., 4000-400 cm™1).
The disappearance of characteristic peaks or the appearance of new peaks in the spectrum
of the mixture compared to the spectra of the individual components suggests a chemical
interaction.

Tablet Performance Testing

o Tensile Strength Measurement: The tensile strength of the tablets is determined by a
diametrical compression test using a tablet hardness tester. The force required to fracture
the tablet is recorded. The tensile strength (o) is calculated using the following equation: ¢ =
2F / (mDt), where F is the breaking force, D is the tablet diameter, and t is the tablet
thickness.

« Disintegration Test (as per USP <701>): Six tablets are placed in the basket-rack assembly
of a disintegration apparatus. The apparatus is operated in a specified medium (e.g., water
or simulated gastric fluid) at 37 + 2°C. The time taken for all tablets to disintegrate completely
is recorded. For a product to pass, all six tablets must disintegrate within the specified time
(e.g., 30 minutes for immediate-release tablets).

 Friability Test (as per USP <1216>): A pre-weighed sample of tablets (typically a number of
tablets with a total weight close to 6.5 g for tablets weighing < 650 mg, or 10 tablets for those
weighing > 650 mg) is placed in the drum of a friability tester. The drum is rotated for a set
number of revolutions (usually 100). The tablets are then de-dusted and re-weighed. The
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percentage of weight loss is calculated. A maximum weight loss of not more than 1.0% is
generally considered acceptable.

Visualizing Experimental Workflows
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Caption: Workflow for direct compression tablet manufacturing and subsequent quality control
testing.

Physicochemical Compatibility Assessment Pathway
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Compatibility Assessment
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Caption: Logical pathway for assessing the physicochemical compatibility of an API with

isomalt.

Conclusion

Isomalt demonstrates favorable characteristics as a pharmaceutical excipient, exhibiting good
compatibility with a range of common APIs and offering robust performance in various tablet
formulations. Its low hygroscopicity contributes to the stability of finished drug products. While it
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shows comparable performance to other polyols like mannitol in many respects, the choice of
excipient will ultimately depend on the specific requirements of the API and the desired
characteristics of the final dosage form. The data presented in this guide provides a valuable
starting point for formulators considering isomalt in their drug development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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